molecular formula C16H18INO3S B5199997 N-(4-butoxyphenyl)-4-iodobenzenesulfonamide

N-(4-butoxyphenyl)-4-iodobenzenesulfonamide

Cat. No. B5199997
M. Wt: 431.3 g/mol
InChI Key: BQXMLORXBCXSEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-butoxyphenyl)-4-iodobenzenesulfonamide and related sulfonamides often involves multi-step chemical processes. These compounds can be synthesized from corresponding anilines under solvent-free conditions, demonstrating high stability and ease of preparation, which are advantageous for practical applications (Ebrahimi et al., 2015). Additionally, the synthesis may include the treatment of sulfonyl chlorides with primary amines, leading to the formation of the desired sulfonamide structures through benzylation or similar reactions (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

Molecular structure analysis of N-(4-butoxyphenyl)-4-iodobenzenesulfonamide reveals critical insights into its chemical behavior and interaction capabilities. Studies involving X-ray crystallography and molecular modeling have shown that these compounds exhibit specific conformations and intramolecular interactions, such as hydrogen bonding, which influence their reactivity and stability. The molecular structures are often stabilized by various weak intermolecular interactions, contributing to their distinct physical and chemical properties (Shakuntala et al., 2017).

Chemical Reactions and Properties

N-(4-Butoxyphenyl)-4-iodobenzenesulfonamide participates in various chemical reactions, demonstrating its versatility as a reagent or intermediate in organic synthesis. These sulfonamides can undergo selective acylation, alkylation, and other functionalization reactions, which are essential for developing pharmacologically active compounds and materials with specific properties. The ability to undergo smooth reactions under mild conditions makes them valuable in green chemistry applications (Fukuyama et al., 1995).

Safety and Hazards

The safety data sheet for a related compound, “4-n-Butoxyphenyl isocyanate”, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-butoxyphenyl)-4-iodobenzenesulfonamide” could not be found, research on related compounds focuses on the effects of different substituents on coordination network assemblies .

properties

IUPAC Name

N-(4-butoxyphenyl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO3S/c1-2-3-12-21-15-8-6-14(7-9-15)18-22(19,20)16-10-4-13(17)5-11-16/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXMLORXBCXSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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